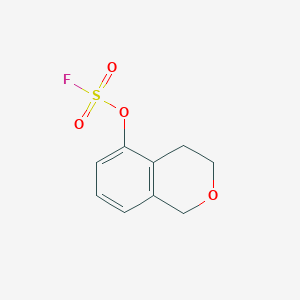
5-Fluorosulfonyloxy-3,4-dihydro-1H-isochromene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluorosulfonyloxy-3,4-dihydro-1H-isochromene is a chemical compound that belongs to the class of sulfonyl fluorides. These compounds are known for their diverse applications in organic synthesis, chemical biology, drug discovery, and materials science . The presence of the fluorosulfonyloxy group in this compound makes it a valuable intermediate in various chemical reactions.
Scientific Research Applications
5-Fluorosulfonyloxy-3,4-dihydro-1H-isochromene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Chemical Biology: The compound is used in the development of bioorthogonal chemistry techniques, which allow for the labeling and tracking of biomolecules in living systems.
Drug Discovery: It is utilized in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Materials Science: The compound is used in the development of new materials with unique properties, such as enhanced stability or reactivity.
Preparation Methods
The synthesis of 5-Fluorosulfonyloxy-3,4-dihydro-1H-isochromene typically involves the introduction of the fluorosulfonyloxy group onto the isochromene scaffold. One common method is the direct fluorosulfonylation using fluorosulfonyl radicals. This method is concise and efficient, providing a straightforward approach to producing sulfonyl fluorides . Industrial production methods may involve optimizing reaction conditions to maximize yield and purity, often using continuous flow reactors for scalability.
Chemical Reactions Analysis
5-Fluorosulfonyloxy-3,4-dihydro-1H-isochromene undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorosulfonyloxy group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki–Miyaura coupling, to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for coupling reactions and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Mechanism of Action
The mechanism of action of 5-Fluorosulfonyloxy-3,4-dihydro-1H-isochromene involves its ability to act as a reactive intermediate in various chemical reactions. The fluorosulfonyloxy group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles. This reactivity is due to the electron-withdrawing nature of the fluorosulfonyloxy group, which makes the compound more susceptible to nucleophilic attack.
Comparison with Similar Compounds
Similar compounds to 5-Fluorosulfonyloxy-3,4-dihydro-1H-isochromene include other sulfonyl fluorides, such as:
- 6-Fluorosulfonyloxy-3,4-dihydro-1H-isochromene
- 4,5-Dihydro-1H-thiochromeno[4,3-d]pyrimidine derivatives
Compared to these compounds, this compound is unique due to its specific structure and reactivity, which make it particularly useful in certain synthetic and research applications.
Properties
IUPAC Name |
5-fluorosulfonyloxy-3,4-dihydro-1H-isochromene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO4S/c10-15(11,12)14-9-3-1-2-7-6-13-5-4-8(7)9/h1-3H,4-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNJYJLJYMHFANW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C1C(=CC=C2)OS(=O)(=O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
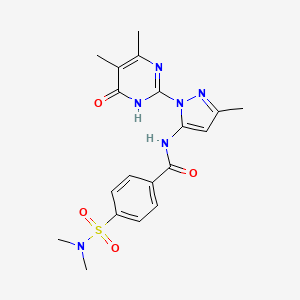

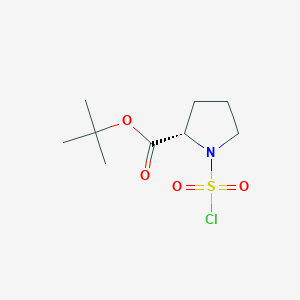

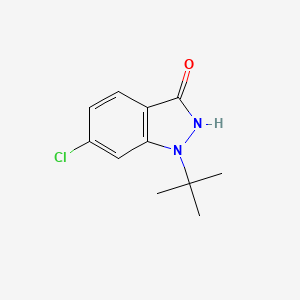
![3-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-1H-indazole](/img/structure/B2406440.png)
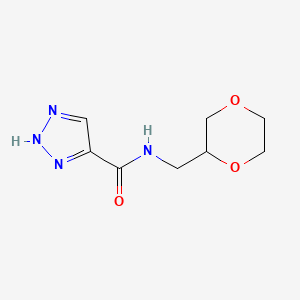
![N-(1,3-benzothiazol-2-yl)-3-[(5Z)-5-[(4-ethylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B2406445.png)
![[1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl][4-(3-methylphenyl)piperazin-1-yl]methanone](/img/structure/B2406446.png)
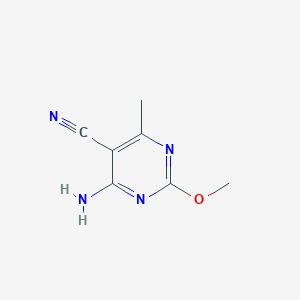
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2406448.png)
![(E)-4-(Dimethylamino)-N-methyl-N-[(2-propoxynaphthalen-1-yl)methyl]but-2-enamide](/img/structure/B2406449.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)pivalamide hydrochloride](/img/structure/B2406452.png)
